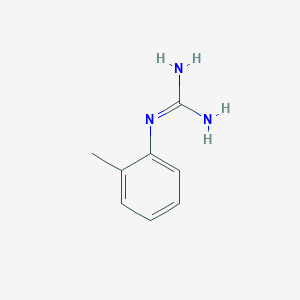

N-o-tolyl-guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-o-tolyl-guanidine (NOTG) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that has a wide range of applications in chemistry, biochemistry, and biophysics. NOTG is used in the synthesis of various compounds, including drugs, and as a biochemical reagent in the study of enzyme kinetics and protein-ligand interactions. It has also been used to study the mechanisms of action of various drugs and to develop new drugs. In addition, NOTG has been used in the study of the biochemical and physiological effects of drugs.

Aplicaciones Científicas De Investigación

Biological Activities and Therapeutic Applications

Guanidine derivatives are recognized for their significant biological activities and therapeutic potential across various domains. Research highlights the development of guanidine-containing compounds for potential use as central nervous system agents, anti-inflammatory, anti-diabetic, and chemotherapeutic agents, as well as ingredients in cosmetics. These compounds, including guanidinoglycosides, have demonstrated notable efficacy in inhibiting HIV replication, showcasing their potential in antiviral therapy. The synthesis techniques and applications of guanidines in biological contexts have been extensively reviewed, underscoring their importance in drug discovery and development processes (Sączewski & Balewski, 2013); (Baker et al., 2000).

Coordination Chemistry and Catalysis

Guanidine compounds play a crucial role in coordination chemistry, serving as neutral, N-based donor ligands. Their applications in catalysis have been increasingly explored, with research demonstrating their potential in various catalytic processes across the periodic table. The versatility and sophisticated substitution patterns of these compounds address specific challenges in chemical synthesis and catalysis (Coles, 2006).

Material Science Applications

In material science, guanidine derivatives, particularly those with antibacterial properties, have been investigated for their potential in creating novel materials with health and safety applications. For instance, poly(N-vinylguanidine) has shown promising catalytic and bactericidal properties, indicating its utility in chemical and biological defense as well as in clinical and industrial disinfection processes (Bromberg & Hatton, 2007).

Gene Delivery Systems

Guanidine-based polymeric systems have been developed for intranuclear gene delivery, showcasing enhanced transfection efficiency and minimized cytotoxicity. These novel carriers, designed with guanidinylated and disulfide linkages, demonstrate superior DNA binding and cellular uptake capabilities, potentially revolutionizing non-viral gene therapy approaches (Yu et al., 2016).

Propiedades

IUPAC Name |

2-(2-methylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVRTNNLLZXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328323 |

Source

|

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37557-40-7 |

Source

|

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of N-o-tolyl-guanidine's binding to sigma receptors in the brain?

A1: While the abstract doesn't delve into the specific downstream effects of this compound binding to sigma receptors, it highlights its potential significance. The research suggests that this compound, along with other similar guanidine derivatives, demonstrates high selectivity for sigma receptors in the brain []. This selectivity is crucial because it implies that these compounds might offer a targeted approach to influencing brain activity mediated by sigma receptors, potentially with fewer off-target effects. The abstract further suggests that this targeted binding could be valuable in diagnosing and treating chronic mental depression and psychotic mental illnesses associated with hallucinations []. This points to the potential therapeutic value of understanding and manipulating sigma receptor activity through compounds like this compound.

Q2: How is this compound used in identifying other compounds with sigma receptor binding activity?

A2: The abstract explains that a tritium-labeled version of N,N'-di-(o-tolyl)-guanidine, a closely related compound, serves as a selection tool for identifying other compounds that bind to sigma receptors []. This method leverages the principle of competitive binding. Researchers can introduce this radiolabeled compound to isolated mammalian brain membranes where it binds to sigma receptors. Subsequently, introducing a different compound with potential sigma receptor binding affinity will displace the labeled compound in proportion to its binding strength []. This displacement, measurable due to the radioactivity, helps researchers screen and identify novel compounds with selective sigma receptor binding activity for further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)